3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid
Description
3-(t-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is a fluorinated aryl boronic acid derivative featuring a t-butyldimethylsilyl (TBDMS) protecting group at the 3-position and fluorine substituents at the 4- and 5-positions of the phenyl ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners. However, commercial availability of this compound has been discontinued as of 2025, limiting its current accessibility for industrial or research use .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-10-7-8(13(16)17)6-9(14)11(10)15/h6-7,16-17H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBQWJPHJPFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)O[Si](C)(C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
-
Starting Material : 4,5-Difluoro-3-bromophenol.
-
Silylation : Protect the phenolic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, yielding 3-(TBDMS-oxy)-4,5-difluorobromobenzene.
-
Halogen-Lithium Exchange :
-
Boronation : Quench with trimethyl borate (B(OMe)₃) at -70°C, followed by hydrolysis with aqueous HCl to pH 6.
Key Data
Challenges
-
Strict temperature control (-70°C) is required to prevent side reactions.
-
Residual moisture degrades n-BuLi, necessitating anhydrous conditions.
Direct Boronation of Pre-Protected Intermediates
Procedure
Advantages
Oxidative Hydrolysis of Pinacol Boronate Esters
Procedure
Key Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Grignard Formation | THF, Mg, 0°C → RT | 75% | |
| Boronate Ester Formation | 2-isopropoxy boronate, 60°C, 6h | 82% | |
| Hydrolysis | H₂O₂, MeOH/HCl, RT, 2h | 88% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Halogen-Lithium Exchange | High regioselectivity | Cryogenic conditions | 70–85% |
| Miyaura Borylation | Mild temperatures | Pd catalyst cost | 65–70% |
| Pinacol Ester Hydrolysis | Scalability | Multi-step synthesis | 75–88% |
Analytical Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for coupling reactions with various electrophiles, facilitating the formation of complex organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Antimicrobial Activity
Recent studies have indicated that compounds containing boronic acid moieties exhibit antimicrobial properties. For instance, related phenylboronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli. The presence of fluorine substituents enhances their lipophilicity and biological activity, potentially increasing their efficacy as antimicrobial agents .
Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating inhibitors for specific enzymes or receptors. The mechanism of action often involves the formation of reversible covalent bonds with target proteins, which is crucial for developing selective inhibitors in cancer therapy and other diseases .
Bioconjugation and Sensing Applications
Due to its ability to form stable complexes with diols, this boronic acid can be utilized in bioconjugation processes and as a sensor for biomolecules. The binding affinity can be exploited to develop diagnostic tools or therapeutic agents that target specific biological markers .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various phenylboronic acids, including derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of Aspergillus niger and Bacillus cereus, with some exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to established drugs like AN2690 (Tavaborole) .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| AN2690 | Bacillus cereus | X |
| Test Compound | Bacillus cereus | Y |
| Test Compound | Candida albicans | Z |
Case Study 2: Synthesis of Drug Candidates
Research has demonstrated the use of boronic acids in synthesizing novel anticancer agents through Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms has been shown to enhance the pharmacokinetic profiles of these compounds, leading to improved efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is primarily based on its ability to undergo various chemical transformations. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound, while the fluorine atoms contribute to its electronic properties, influencing its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
2,4-Difluorophenylboronic Acid and 2,5-Difluorophenylboronic Acid
These isomers lack the TBDMS group but retain fluorine substituents. Key distinctions include:
- Substituent Positions : Fluorines at 2,4 or 2,5 positions (vs. 4,5 in the target compound), altering electronic and steric profiles.
- Availability : Both isomers remain commercially available as of 2022, with >97.0% purity and prices ranging from ¥3,400 (5g) to ¥4,200 (1g) .
- Storage : 2,4-Difluorophenylboronic acid requires refrigeration (0–6°C), suggesting higher sensitivity compared to the TBDMS-protected analogue .
Table 1: Structural and Commercial Comparison
Silyl-Protected Boronic Acids
The TBDMS group in the target compound contrasts with other silyl-protected boronic acids. For example, 3-(benzyloxy)phenylboronic acid (CAS 156682-54-1) substitutes TBDMS with a benzyl group. Key differences include:
Table 2: Physicochemical Properties
*Estimated based on structural formula.
Reactivity and Computational Insights
However, the TBDMS group’s electron-donating effects may counteract this, reducing electrophilicity at the boron center .
Commercial and Practical Considerations
The discontinuation of 3-(TBDMS-O)-4,5-difluorophenylboronic acid contrasts with the sustained availability of unprotected difluoro analogues. Researchers requiring silyl-protected boronic acids may need to explore custom synthesis or alternative protecting groups (e.g., benzyl), though these substitutions entail trade-offs in deprotection ease and steric bulk .
Biological Activity
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid (CAS No. 2377609-56-6) is a boronic acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a difluorophenyl group and a t-butyldimethylsilyloxy moiety, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₉BF₂O₃Si
- Molecular Weight : 288.17 g/mol
- Purity : ≥95%
- Appearance : Typically presented as a white to off-white powder.
- Storage Conditions : Recommended storage at 4-8°C in an inert atmosphere.
The biological activity of boronic acids generally involves their ability to form reversible covalent bonds with diols, particularly in sugars and other biomolecules. This characteristic can be exploited in various therapeutic applications, including:
- Protease Inhibition : Boronic acids can act as inhibitors of proteases by mimicking the transition state of peptide bonds, thus providing a pathway for drug design against diseases like cancer.
- Fluorescent Probes : Certain derivatives have been used as fluorescent probes for detecting specific proteins or cellular processes, particularly in neurodegenerative diseases.
Anticancer Activity
Research indicates that boronic acids, including derivatives like this compound, have shown promise in inhibiting tumor growth through various mechanisms:
- Proteasome Inhibition : Similar compounds have been effective in inhibiting the proteasome pathway, leading to increased apoptosis in cancer cells. For example, bortezomib, a well-known boron-containing drug, inhibits the proteasome and has been used successfully in treating multiple myeloma .
- Targeting Specific Pathways : The difluorophenyl group may enhance the selectivity of these compounds towards specific cancer cell types by interacting with unique cellular targets involved in tumor progression.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that boronic acid derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, studies on similar compounds have shown significant cytotoxic effects against breast and prostate cancer cells .
- Fluorescence Imaging : Compounds structurally related to this compound have been utilized as fluorescent markers to visualize pathological processes such as neurofibrillary tangles associated with Alzheimer’s disease . This application underscores the versatility of boron compounds in both therapeutic and diagnostic contexts.
Data Table: Biological Activity Summary
Safety and Toxicology
Boron-containing compounds generally exhibit low toxicity profiles; however, caution is advised due to potential irritations (H315, H319) associated with skin and eye contact . Proper handling and storage conditions are essential to mitigate risks during laboratory use.
Q & A
Q. Methodological Recommendation :
- Use X-ray crystallography to confirm the steric impact of the TBS group and fluorine positions.
- Compare reaction yields with/without TBS protection under identical Pd catalyst systems.
What spectroscopic techniques are most effective for characterizing the electronic environment of the boronic acid moiety in this compound?
Basic Research Question
Combined NMR (¹¹B, ¹⁹F) and IR spectroscopy provides insights into the electronic effects of substituents. For example:
- ¹¹B NMR : A chemical shift near 28–32 ppm indicates sp² hybridization of boron, typical for arylboronic acids.
- ¹⁹F NMR : Fluorine substituents at 4,5-positions show distinct coupling patterns due to their para and meta relationships, aiding structural confirmation.
- IR : B-O stretching vibrations (~1,350 cm⁻¹) and O-H bonds (~3,200 cm⁻¹) confirm boronic acid dimerization .
Q. Advanced Application :
- DFT calculations (B3LYP/6-311G(d,p)) can predict vibrational frequencies and electronic properties, validated against experimental spectra .
How do the fluorine substituents at the 4,5-positions affect the crystal packing and hydrogen-bonding network of this compound?
Advanced Research Question
Fluorine’s electronegativity and small atomic radius promote unique intermolecular interactions. In analogous 2,4-difluorophenylboronic acid, O–H⋯F hydrogen bonds and π-π stacking between aromatic rings create layered crystal structures . For 4,5-difluoro derivatives, closer proximity of fluorine atoms may lead to bifurcated hydrogen bonds (O–H⋯F₁/F₂) or halogen-halogen interactions, altering packing efficiency.
Q. Methodological Recommendation :
- Perform single-crystal X-ray diffraction to map hydrogen-bonding motifs (R²₂(8) patterns) and compare with non-fluorinated analogs.
- Analyze thermal stability via DSC/TGA to correlate packing density with decomposition profiles.
What synthetic strategies are optimal for introducing the TBS group onto the 3-hydroxy position of 4,5-difluorophenylboronic acid?
Basic Research Question
The TBS group is typically introduced via silylation:
Substrate Preparation : Protect the boronic acid as a trifluoroborate salt to prevent self-condensation.
Silylation : React the hydroxyl group with TBS-Cl (tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in anhydrous DMF .
Deprotection : Use tetrabutylammonium fluoride (TBAF) for selective TBS removal post-coupling.
Q. Key Consideration :
- Monitor reaction progress via ¹H NMR to ensure complete silylation without boronic acid decomposition.
How does this compound’s electronic structure compare to non-fluorinated or mono-fluorinated analogs in catalytic applications?
Advanced Research Question
The 4,5-difluoro substitution reduces electron density at the boronic acid moiety, slowing transmetalation in Suzuki reactions. DFT studies on similar compounds show:
Q. Methodological Recommendation :
- Conduct Hammett analysis to quantify electronic effects of fluorine substituents.
- Compare turnover frequencies (TOF) in model Suzuki reactions with controlled fluorine substitution patterns.
What computational models best predict the regioselectivity of this compound in cross-coupling reactions?
Advanced Research Question
DFT-based transition-state modeling (e.g., NEB calculations) can identify favored pathways for aryl-aryl bond formation. For example:
Q. Validation :
- Correlate computational predictions with experimental HPLC/MS data on coupling product distributions.
How does the steric bulk of the TBS group impact solubility in common organic solvents?
Basic Research Question
The TBS group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene, hexane) but reducing it in polar aprotic solvents (e.g., DMSO). Quantitative solubility data can be obtained via:
Gravimetric Analysis : Measure mass dissolved per solvent volume at saturation.
¹H NMR Spectroscopy : Compare integration ratios of solute vs. solvent peaks.
Q. Practical Insight :
- Pre-dissolve the compound in minimal THF before adding to reaction mixtures to mitigate solubility issues.
Are there contradictions in reported crystallographic data for structurally similar fluorophenylboronic acids?
Advanced Research Question
Discrepancies arise in hydrogen-bonding patterns. For example:
Q. Resolution Strategy :
- Reanalyze conflicting structures using high-resolution synchrotron X-ray data and Hirshfeld surface analysis.
What role does this compound play in materials science, particularly in organic electronics?
Advanced Research Question
Fluorinated arylboronic acids are precursors for electron-deficient π-conjugated polymers used in OLEDs and OFETs. The TBS group enables controlled polymerization by protecting reactive sites until deprotection. Key properties to optimize:
- Charge Mobility : Measure via space-charge-limited current (SCLC) in thin-film devices.
- Bandgap : Determine via UV-Vis absorption edge and cyclic voltammetry .
How can researchers mitigate hydrolysis of the boronic acid moiety during storage or reaction?
Basic Research Question
- Storage : Keep as a trifluoroborate salt at –20°C under inert atmosphere.
- In Situ Protection : Use glycerol or diethanolamine to stabilize boronic acid during reactions.
- Lyophilization : Freeze-dry aqueous solutions to prevent prolonged exposure to moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
